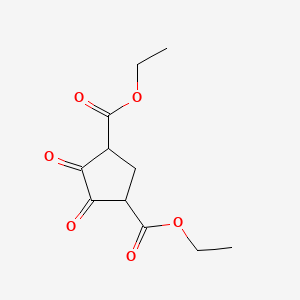
diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl malonate with diethyl oxalate . The reaction typically yields the desired compound with a yield of approximately 70% .
Industrial Production Methods
the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .
Applications De Recherche Scientifique
diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dioxo-cyclopentane-1,3-dicarboxylic acid dimethyl ester: Similar in structure but with methyl ester groups instead of ethyl.
Cyclopentane-1,3-dicarboxylic acid: Lacks the dioxo groups and ester functionalities.
Propriétés
Numéro CAS |
10088-87-6 |
|---|---|
Formule moléculaire |
C11H14O6 |
Poids moléculaire |
242.22 g/mol |
Nom IUPAC |
diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C11H14O6/c1-3-16-10(14)6-5-7(9(13)8(6)12)11(15)17-4-2/h6-7H,3-5H2,1-2H3 |
Clé InChI |
PTZPVYPRNQVKGV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC(C(=O)C1=O)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1CC(C(=O)C1=O)C(=O)OCC |
Key on ui other cas no. |
10088-87-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















